molecular formula C17H17N3O3S2 B12172250 Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12172250
M. Wt: 375.5 g/mol
InChI Key: STPDLNZCYYKAMI-UHFFFAOYSA-N
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Description

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 2-[2-[3-(1,3-benzothiazol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H17N3O3S2/c1-2-23-16(22)9-11-10-24-17(18-11)20-14(21)7-8-15-19-12-5-3-4-6-13(12)25-15/h3-6,10H,2,7-9H2,1H3,(H,18,20,21)

InChI Key

STPDLNZCYYKAMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various organic solvents. Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Ester Hydrolysis 2M NaOH, 80°C, 6 hrs, aqueous ethanolCarboxylic acid derivative78–85
Amide Hydrolysis 6M HCl, reflux, 12 hrsFree amine + propanoic acid derivative62–68

Key observations:

  • Ester cleavage proceeds efficiently in basic media, generating the corresponding carboxylic acid.

  • Amide bond hydrolysis requires stronger acidic conditions and longer reaction times due to steric hindrance from the thiazole and benzothiazole rings.

Nucleophilic Substitution

The electron-deficient thiazole ring participates in substitution reactions:

Target PositionNucleophileConditionsProductSelectivityReference
C-5 of thiazolePiperidineDMF, 100°C, 24 hrsPiperidine-substituted thiazoleModerate
Benzothiazole SMethyl iodideK₂CO₃, acetone, 50°C, 8 hrsS-methylated benzothiazole derivativeHigh

Notable findings:

  • Substitution at the thiazole C-5 position is sterically hindered by the adjacent acetamide group, reducing reaction rates .

  • S-methylation of the benzothiazole sulfur occurs regioselectively without affecting other functional groups .

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystConditionsProduct StructureYield (%)Reference
PhenylacetyleneCuI, Et₃NToluene, 120°C, 18 hrsTriazole-fused hybrid71
Nitrile oxideRT, 48 hrs, CHCl₃Isoxazoline-linked derivative58

Mechanistic insights:

  • The thiazole ring acts as a dipolarophile in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazole hybrids.

  • Reactions with nitrile oxides proceed without catalysts but require prolonged reaction times.

Oxidation and Reduction

Selective transformations of functional groups:

Reaction TypeReagentsTarget GroupProductNotesReference
Oxidation KMnO₄, H₂O, 60°CThiazole C-HThiazole N-oxideLimited scalability
Reduction H₂, Pd/C, ethanolEster → AlcoholPrimary alcohol derivativeRequires high H₂ pressure

Critical parameters:

  • Thiazole oxidation to N-oxide is sensitive to overoxidation, requiring precise temperature control .

  • Ester reduction to alcohol proceeds quantitatively under hydrogenation but demands specialized equipment.

Cross-Coupling Reactions

Palladium-mediated coupling reactions at the benzothiazole moiety:

Coupling PartnerCatalyst SystemConditionsProduct ApplicationEfficiencyReference
Aryl boronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C, 12 hrsFluorescent probes83%
Alkynyl bromidePdCl₂, CuI, PPh₃THF, 70°C, 10 hrsBioactive conjugates76%

Applications:

  • Suzuki-Miyaura couplings enable the introduction of aryl groups for tuning electronic properties .

  • Sonogashira reactions facilitate the synthesis of alkyne-linked conjugates for drug delivery systems .

Scientific Research Applications

Medicinal Chemistry

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has shown promise in the development of new therapeutic agents.

Anticancer Activity :
Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that could be leveraged in cancer therapy .

Enzyme Inhibition :
The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression. Studies have reported its capability to inhibit the FLT3 enzyme with high efficiency, which is crucial in certain leukemias .

Agricultural Applications

This compound is also being investigated for its use as a pesticide or fungicide.

Fungicidal Properties :
The compound's structural features suggest it may interact with fungal enzymes or cellular processes, providing a basis for developing new fungicides. Preliminary studies have indicated effective antifungal activity against common agricultural pathogens .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against various cancer cell lines. The results showed that the compound inhibited cell proliferation significantly compared to control groups. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Agricultural Application

In a controlled study assessing the fungicidal properties of this compound, researchers found that it effectively reduced fungal growth on crops by over 70%. The compound was applied at different concentrations to evaluate its efficacy and safety profile on non-target organisms .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings play a crucial role in binding to these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual-ring structure, which imparts a wide range of biological activities. Similar compounds include:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

This compound stands out due to its versatility and potential for various applications in scientific research and industry.

Biological Activity

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate, identified by its CAS number 1287085-71-5, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₇H₁₇N₃O₃S₂
  • Molecular Weight : 375.5 g/mol
  • Structure : The compound features a benzothiazole moiety linked to an amine and thiazole groups, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate acylating agents under controlled conditions. Various methods have been explored to optimize yield and purity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies indicate that compounds with similar structures have demonstrated effectiveness against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has shown that derivatives of benzothiazole, including this compound, possess anticancer properties. In vitro studies have evaluated the cytotoxic effects on various cancer cell lines:

Cell Line IC₅₀ (µM)
MDA-MB-231 (breast cancer)12.5
HCT116 (colon cancer)8.4
A549 (lung cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Compounds related to this compound have been studied for neuroprotective effects. A study indicated that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant properties. Ethyl derivatives showed promising results in reducing seizure duration in animal models .
  • Antidiabetic Effects : In a study involving diabetic rats, administration of related compounds led to significant reductions in blood glucose levels comparable to standard treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate with high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h), followed by ether extraction and sodium sulfate drying, yields thiazole intermediates . Subsequent acylation with 3-(1,3-benzothiazol-2-yl)propanoyl chloride under inert conditions (e.g., dry THF, 0°C to RT) is recommended. Purity optimization involves recrystallization from methanol or ethanol and TLC monitoring (e.g., ACN:MeOH 1:1) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Identify characteristic bands (e.g., C=O at ~1640 cm⁻¹, C=N at ~1550 cm⁻¹, and N-H at ~3540 cm⁻¹) .
  • NMR : ¹H NMR in CDCl₃ should resolve aromatic protons (δ 6.4–8.3 ppm), thiazole protons (δ 6.9–7.9 ppm), and acetoxy/ethyl groups (δ 1.2–4.2 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry : FABMS or ESI-MS should match the molecular ion (e.g., m/z 473 for analogous benzothiazole derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is standard. For example, resolving methoxy vs. ethoxy substituents on the thiazole ring requires high-resolution data (d ~0.8 Å). Hydrogen-bonding patterns (e.g., N-H···O=C interactions) can be analyzed via graph-set theory to predict packing motifs .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with target receptors (e.g., fungal CYP51 for antifungal studies). Docking scores <−7 kcal/mol indicate strong binding .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces for reactivity insights .

Q. How do structural modifications (e.g., substituent variation on the benzothiazole ring) affect biological activity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare IC₅₀ values in antifungal assays (e.g., against Candida albicans). For example, 4-nitrophenyl analogs show enhanced activity due to improved membrane penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar thiazole-acetate derivatives?

  • Methodological Answer : Variability often arises from reaction conditions (e.g., solvent polarity, temperature). For instance, reports ~70% yield using ethanol reflux, while notes lower yields (50–60%) with chloroethane. Systematic optimization (e.g., microwave-assisted synthesis) and kinetic studies (monitoring via HPLC) can resolve inconsistencies .

Experimental Design

Q. What in vitro assays are recommended for evaluating the compound’s antifungal potential?

  • Methodological Answer :

  • Broth Microdilution (CLSI M27-A3) : Test against Aspergillus spp. and Candida spp. at concentrations 0.5–128 µg/mL.
  • Time-Kill Assays : Assess fungicidal activity at 2× and 4× MIC over 24–48 h .

Q. How can hydrogen-bonding interactions in the crystal lattice influence solubility and bioavailability?

  • Methodological Answer : Use Mercury (CCDC) to analyze H-bond networks. For example, dimeric H-bonding (R₂²(8) motifs) reduces solubility, while solvent-accessible voids improve dissolution. Solubility assays in PBS (pH 7.4) and simulated gastric fluid validate predictions .

Methodological Resources

  • Synthesis Protocols : .
  • Crystallography Tools : SHELXL , ORTEP-III .
  • Biological Assays : .

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